Cas no 1944-01-0 (1-Benzylcyclohexanol)

1-Benzylcyclohexanol 化学的及び物理的性質
名前と識別子
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- Cyclohexanol,1-(phenylmethyl)-
- 1-benzylcyclohexan-1-ol
- 1-benzylcyclohexanol
- 1-benzyl-1-cyclohexanol
- 1-benzyl-cyclohexan-1-ol
- 1-Benzyl-cyclohexanol
- 1-Hydroxy-1-benzyl-cyclohexan
- AC1L2ML7
- CTK4E1522
- NSC406777
- SureCN2346342
- 1-(Phenylmethyl)cyclohexanol
- 1-(phenylmethyl)cyclohexan-1-ol
- 1-(phenylmethyl)-1-cyclohexanol
- MFCD00155242
- T5T2GNY756
- HMS1579A12
- CS-0353540
- BB 0218470
- NSC113513
- Z57479525
- NS00026342
- SCHEMBL2346342
- DTXSID10173072
- EINECS 217-740-7
- 1944-01-0
- Cambridge id 5152534
- benzylcyclohexanol
- NSC 406777
- AI3-05558
- AKOS003273934
- Cyclohexanol, 1-(phenylmethyl)-
- NSC-406777
- FT-0735992
- LS-07836
- FELACZRZMOTSPB-UHFFFAOYSA-N
- NSC 113513
- NSC-113513
- 1-Benzylcyclohexanol
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- MDL: MFCD00155242
- インチ: InChI=1S/C13H18O/c14-13(9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2
- InChIKey: FELACZRZMOTSPB-UHFFFAOYSA-N
- ほほえんだ: C1(CC2(O)CCCCC2)C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 190.13584
- どういたいしつりょう: 190.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 299.9±9.0 °C at 760 mmHg
- フラッシュポイント: 118.2±11.0 °C
- PSA: 20.23
- じょうきあつ: 0.0±0.7 mmHg at 25°C
1-Benzylcyclohexanol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Benzylcyclohexanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB414632-1g |
1-Benzylcyclohexanol, 95%; . |
1944-01-0 | 95% | 1g |
€317.00 | 2025-02-17 | |
eNovation Chemicals LLC | D635134-5g |
1-benzylcyclohexanol |
1944-01-0 | 95% | 5g |
$685 | 2024-08-03 | |
Fluorochem | 042452-10g |
1-Benzylcyclohexanol |
1944-01-0 | 10g |
£1633.00 | 2022-03-01 | ||
Chemenu | CM204020-1g |
1-Benzylcyclohexanol |
1944-01-0 | 95% | 1g |
$449 | 2021-06-15 | |
Chemenu | CM204020-5g |
1-Benzylcyclohexanol |
1944-01-0 | 95% | 5g |
$1346 | 2021-06-15 | |
TRC | B012035-250mg |
1-Benzylcyclohexanol |
1944-01-0 | 250mg |
$ 280.00 | 2022-06-07 | ||
TRC | B012035-1000mg |
1-Benzylcyclohexanol |
1944-01-0 | 1g |
$ 745.00 | 2022-06-07 | ||
A2B Chem LLC | AD62228-25g |
1-Benzylcyclohexanol |
1944-01-0 | >95% | 25g |
$2384.00 | 2024-04-20 | |
abcr | AB414632-5g |
1-Benzylcyclohexanol, 95%; . |
1944-01-0 | 95% | 5g |
€877.00 | 2025-02-17 | |
A2B Chem LLC | AD62228-500mg |
1-Benzylcyclohexanol |
1944-01-0 | >95% | 500mg |
$467.00 | 2024-04-20 |
1-Benzylcyclohexanol 関連文献
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1. The preparation and conformation of 1-alkyl- and 1-aryl-4-t-butylcyclohexanolsG. D. Meakins,R. K. Percy,E. E. Richards,R. N. Young J. Chem. Soc. C 1968 1106
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J. W. Cook,C. L. Hewett J. Chem. Soc. 1934 365
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4. 262. The synthesis of compounds related to the sterols, bile acids, and oestrus-producing hormones. Part I. 1 : 2-cycloPentenophenanthreneJ. W. Cook,C. L. Hewett J. Chem. Soc. 1933 1098
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J. W. Cook,C. L. Hewett J. Chem. Soc. 1936 62
1-Benzylcyclohexanolに関する追加情報
Introduction to 1-Benzylcyclohexanol (CAS No. 1944-01-0)
1-Benzylcyclohexanol, identified by the chemical identifier CAS No. 1944-01-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclohexane ring substituted with a benzyl group and a hydroxyl functional group, has garnered attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and material science. The structural motif of 1-Benzylcyclohexanol combines the stability of the cyclohexane ring with the reactivity of the benzyl and hydroxyl moieties, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical properties of 1-Benzylcyclohexanol make it particularly useful in the development of pharmaceuticals. The presence of the hydroxyl group allows for further functionalization via esterification, etherification, or oxidation, while the benzyl group can serve as a protecting group for alcohols or as a precursor to more complex aromatic systems. These attributes have positioned 1-Benzylcyclohexanol as a key building block in the synthesis of biologically active compounds.
In recent years, research has highlighted the potential of 1-Benzylcyclohexanol in drug discovery. Its structural framework is reminiscent of several natural products and pharmacologically active molecules, suggesting that derivatives of this compound may exhibit therapeutic properties. For instance, studies have explored its utility in developing compounds that target neurological disorders, where the cyclohexanol moiety is believed to interact with specific biological receptors. The benzyl group, on the other hand, can be modified to enhance solubility or metabolic stability, crucial factors in drug design.
The synthesis of 1-Benzylcyclohexanol typically involves the reaction of benzyl bromide with cyclohexene in the presence of a base, followed by hydrolysis to introduce the hydroxyl group. Alternatively, Grignard reactions or other organometallic methods can be employed to construct the cyclohexanol core. These synthetic pathways highlight the compound's accessibility and its role as a versatile intermediate in organic synthesis.
One of the most compelling aspects of 1-Benzylcyclohexanol is its role in developing chiral compounds. The cyclohexane ring can exist in two enantiomeric forms (R and S), and controlling this stereochemistry is crucial in pharmaceutical applications where enantiomeric purity can significantly impact efficacy and safety. Researchers have leveraged catalytic asymmetric methods to produce enantiomerically pure forms of 1-Benzylcyclohexanol, opening doors to tailored drug candidates with optimized biological profiles.
Recent advancements in computational chemistry have further enhanced the utility of 1-Benzylcyclohexanol. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of derivatives with improved binding affinities and selectivity. These computational approaches complement experimental efforts, enabling faster and more efficient drug discovery pipelines.
The material science applications of 1-Benzylcyclohexanol are also noteworthy. Its ability to form stable complexes with other molecules makes it a candidate for use in polymer chemistry and supramolecular assemblies. Researchers have explored its incorporation into functional materials that exhibit unique optical or electronic properties, underscoring its potential beyond traditional pharmaceutical applications.
In conclusion, 1-Benzylcyclohexanol (CAS No. 1944-01-0) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features, synthetic accessibility, and potential biological activity make it a cornerstone in modern chemical research. As methodologies for drug discovery and material science continue to evolve, compounds like 1-Benzylcyclohexanol will undoubtedly play an increasingly pivotal role in shaping future advancements.
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